molecular formula C9H19NO2 B1528300 (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol CAS No. 1602002-16-3

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol

Cat. No.: B1528300
CAS No.: 1602002-16-3
M. Wt: 173.25 g/mol
InChI Key: KSRDNDHHDJLQFR-UHFFFAOYSA-N
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Description

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol is an organic compound with the molecular formula C9H19NO2 It is a cyclobutyl derivative that features an amino group, an ethoxy group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The amino group, ethoxy group, and hydroxymethyl group are introduced through a series of substitution reactions. Common reagents used include ethyl iodide for the ethoxy group and ammonia for the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-Amino-3-carboxy-2,2-dimethylcyclobutyl)methanol.

    Reduction: Formation of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methane.

    Substitution: Formation of various substituted cyclobutyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy and hydroxymethyl groups contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-3-methoxy-2,2-dimethylcyclobutyl)methanol
  • (1-Amino-3-ethoxy-2,2-dimethylcyclopropyl)methanol
  • (1-Amino-3-ethoxy-2,2-dimethylcyclopentyl)methanol

Uniqueness

(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol is unique due to its specific combination of functional groups and the cyclobutyl ring structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-7-5-9(10,6-11)8(7,2)3/h7,11H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDNDHHDJLQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Reactant of Route 2
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Reactant of Route 3
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Reactant of Route 4
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Reactant of Route 5
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Reactant of Route 6
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol

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